molecular formula C10H7ClN2O2 B1416172 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152533-76-0

1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1416172
CAS No.: 1152533-76-0
M. Wt: 222.63 g/mol
InChI Key: XVUVNZVHZHYLFI-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in five steps . The process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and X-Ray Analysis : The compound and its derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, have been synthesized with specific focus on their structural characterization using X-ray crystallography. This analysis has been crucial for unambiguous structure determination, especially for identifying regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).

  • Chemical Hybridizing Agents : Derivatives of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, have been synthesized and identified as chemical hybridizing agents in agricultural research, particularly for wheat and barley (Beck, Lynch, & Wright, 1988).

  • Functionalization Reactions : Research has been conducted on the functionalization reactions of similar compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with various aminophenols. These studies provide insights into the reaction mechanisms and the structure of newly synthesized compounds (Yıldırım & Kandemirli, 2006).

Advanced Materials and Applications

  • Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are closely related to the core structure of this compound, have been studied for their optical nonlinearity properties. This research opens pathways for potential applications in optical limiting, a key aspect of photonics and laser technology (Chandrakantha et al., 2013).

  • Antimicrobial Properties : Some derivatives have been explored for their antimicrobial properties, showcasing the potential of this compound derivatives in medical and pharmaceutical research (Prabhudeva et al., 2017).

  • Coordination Chemistry : The derivatives of pyrazole-dicarboxylate acid, similar in structure to this compound, have been used to synthesize novel coordination complexes with metals like Cu, Co, and Zn. These studies are significant in the field of coordination chemistry and material science (Radi et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Biochemical Pathways

The compound’s action on cAMP-specific 3’,5’-cyclic phosphodiesterase 4B affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in changes in gene expression, cell proliferation, and other downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cell type and the downstream targets of the cAMP-dependent pathway. For instance, in some cell types, increased cAMP levels can inhibit cell proliferation, while in others, it might promote cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH and composition of the bodily fluids, and the specific characteristics of the target cells .

Properties

IUPAC Name

1-(2-chlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUVNZVHZHYLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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